N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)thietan-3-amine
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Overview
Description
N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)thietan-3-amine: is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom and an ethyl group linked to a thietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)thietan-3-amine typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Alkylation: The 4-bromo-1H-pyrazole is then alkylated with 2-bromoethylamine to form N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)amine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the bromine atom on the pyrazole ring, potentially leading to debromination.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex heterocyclic systems.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structural features.
Biology and Medicine:
Pharmacological Research: The compound’s structural similarity to known bioactive molecules makes it a candidate for drug discovery and development.
Biological Probes: It can be used as a probe to study biological pathways involving pyrazole derivatives.
Industry:
Mechanism of Action
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring with a bromine substituent.
Thietan-3-amine: Contains the thietan-3-amine moiety.
N-(2-(1H-pyrazol-1-yl)ethyl)thietan-3-amine: Similar structure but without the bromine atom.
Uniqueness: N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)thietan-3-amine is unique due to the combination of the brominated pyrazole ring and the thietan-3-amine moiety. This structural combination imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C8H12BrN3S |
---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C8H12BrN3S/c9-7-3-11-12(4-7)2-1-10-8-5-13-6-8/h3-4,8,10H,1-2,5-6H2 |
InChI Key |
ANCDPRGPACJVLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCN2C=C(C=N2)Br |
Origin of Product |
United States |
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